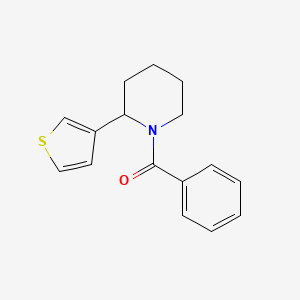

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H17NOS and a molecular weight of 271.4 g/mol . This compound features a piperidine ring substituted with a thiophene group and a phenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the reaction of piperidine with thiophene and phenyl-containing reagents under specific conditions. One common method involves the use of a piperidine derivative and a thiophene derivative, which are reacted in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiophene rings are replaced with other groups.

Scientific Research Applications

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

Phenyl(thiophen-2-yl)methanone: This compound has a similar structure but lacks the piperidine ring, which may result in different chemical and biological properties.

(4-Methoxyphenyl)(thiophen-2-yl)methanone: This derivative includes a methoxy group on the phenyl ring, potentially altering its reactivity and biological activity.

2-(4-(Thiophene-2-carbonyl)phenyl)propanoic acid: This compound features a propanoic acid group, which may influence its solubility and interaction with biological targets.

This compound stands out due to its unique combination of a piperidine ring, thiophene group, and phenyl group, which contribute to its distinct chemical and biological properties.

Biological Activity

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound notable for its structural features, including a phenyl group, a piperidine ring, and a thiophene moiety. This compound is part of a larger class of heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. The unique structural attributes of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Structural Characteristics

The compound's structure can be described as follows:

- Phenyl Group : Provides hydrophobic interactions and potential π-π stacking with biological targets.

- Piperidine Ring : Essential for maintaining biological activity; modifications to this moiety significantly influence the compound's efficacy.

- Thiophene Moiety : Known for its electron-rich nature, enhancing reactivity and interaction with biological molecules.

Biological Activity

Research indicates that derivatives of thiophene, including this compound, exhibit various biological activities, particularly in antiviral and anticancer domains.

Antiviral Activity

Studies have shown that compounds similar to this compound possess antiviral properties. For example, modifications to the piperidine group were crucial in maintaining activity against viruses such as the Ebola virus (pEBOV). The presence of the piperidine moiety was found to be essential; its removal led to a significant loss of antiviral activity .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Compound 1 | 3.53 | Antiviral |

| Compound 2 | 9.70 | Antiviral |

| Thiophene Derivative 49 | >100 | Inactive |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study indicated that related compounds inhibited Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, demonstrating significant growth inhibitory effects on various human cancer cell lines .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound 12a | 700 | Glioma |

| Compound 12b | 700 | Glioma |

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Binding Interactions : The phenyl and thiophene groups may facilitate π-stacking interactions with target proteins.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Modulation of Signaling Pathways : The piperidine moiety may play a role in modulating signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including this compound:

- Study on Antiviral Efficacy : A comprehensive evaluation of various thiophene derivatives revealed that those containing the piperidine ring maintained significant antiviral activity against pEBOV, highlighting the importance of this structural feature .

- Anticancer Potential : Research demonstrated that certain derivatives exhibited potent growth inhibition against glioma cell lines, suggesting that modifications to the core structure could enhance anticancer efficacy .

- Structure-Activity Relationship (SAR) Analysis : Investigations into the SAR of related compounds indicated that specific substitutions on the phenyl and thiophene rings could lead to improved biological activities, emphasizing the need for further structural optimization .

Properties

Molecular Formula |

C16H17NOS |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

phenyl-(2-thiophen-3-ylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C16H17NOS/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2 |

InChI Key |

NGXRORHSEHQXNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CSC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.